5-(3-氯苯基)-1H-吡唑

描述

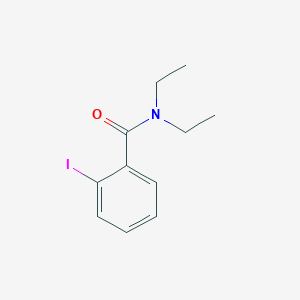

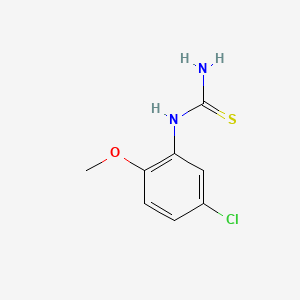

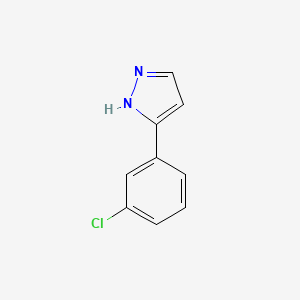

5-(3-chlorophenyl)-1H-pyrazole is a synthetic chemical compound belonging to the pyrazole family. It is a white crystalline solid with a melting point of 113-115 °C and a boiling point of 287-288 °C. It is soluble in water, ethanol, and chloroform. 5-(3-chlorophenyl)-1H-pyrazole has been widely studied for its potential applications in scientific research and drug development.

科学研究应用

合成和计算分析

已经通过计算方法合成和分析了5-(3-氯苯基)-1H-吡唑及其衍生物。这些研究通常涉及详细的分子结构分析、振动赋值以及关于化合物在人体上的性质和影响的理论预测。这种方法有助于理解候选药物并确定它们的潜在调节机制和更广泛的功能 (Singh et al., 2009)。

抗菌活性

研究表明,5-(3-氯苯基)-1H-吡唑的某些衍生物表现出强大的抗菌活性。这些化合物已被证明对各种细菌和真菌菌株具有显著影响,表明它们有潜力作为抗菌剂 (Tanitame et al., 2005)。

抗炎和抗癌应用

已对5-(3-氯苯基)-1H-吡唑衍生物的抗炎和抗癌潜力进行了研究。其中一些化合物已显示出对参与炎症过程的关键酶的显著抑制,并在抗菌和抗癌活动方面展现出有希望的结果 (Lokeshwari et al., 2017)。

分子对接和光谱分析

对5-(3-氯苯基)-1H-吡唑衍生物进行的分子对接和光谱研究揭示了它们的潜在作用机制,特别是与抗菌活性相关的机制。这些研究涉及分子相互作用、电子性质和吸收能量的分析,进一步阐明了化合物的性质和潜在应用 (Sivakumar et al., 2020)。

结构阐明和相互作用分析

使用X射线晶体学、核磁共振和质谱分析等各种分析技术对5-(3-氯苯基)-1H-吡唑衍生物进行了结构阐明。这些研究提供了关于分子结构的详细见解,确认了特定异构体的形成,并分析了固态中的分子间相互作用。这种详细的结构分析对于理解这些化合物的稳定性和反应性至关重要 (Naveen et al., 2018)。

物理化学和电子性质的探索

涉及5-(3-氯苯基)-1H-吡唑衍生物的研究通常包括使用各种计算方法探索它们的物理化学和电子性质。这包括分子轨道、静电势表面和其他电子性质的分析。这些研究对于预测这些化合物在各个科学领域中的反应性和潜在应用至关重要 (Pathade et al., 2020)。

属性

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSUEDJQQWSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370955 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-1H-pyrazole | |

CAS RN |

59843-69-5 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 5-(3-chlorophenyl)-1H-pyrazole into the molecular structure contribute to the inhibition of FXIa?

A1: The research paper highlights the identification of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as "privileged fragments" for designing FXIa inhibitors. [] This essentially means that this specific chemical structure demonstrates a strong tendency to bind to FXIa. The researchers replaced a previously identified fragment, (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide, with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide within a known FXIa inhibitor. This change aimed to utilize the inherent binding affinity of the 5-(3-chlorophenyl)-1H-pyrazole moiety to interact with the active site of FXIa and disrupt its enzymatic activity. While the exact binding interactions are not fully elucidated in this particular excerpt, the presence of the 2-methylcyclopropanecarboxamide group in the final compound (7za) was shown to form crucial hydrogen bonds with key residues within the FXIa active site (Tyr58B and Thr35). [] This suggests that the incorporated 5-(3-chlorophenyl)-1H-pyrazole scaffold likely contributes to the overall binding affinity and positions the molecule favorably for these key interactions.

Q2: What are the implications of inhibiting FXIa in a therapeutic context?

A2: FXIa is a key enzyme involved in the coagulation cascade, playing a crucial role in the amplification of thrombin generation, which ultimately leads to blood clot formation. [] Inhibiting FXIa is a promising strategy for developing anticoagulant drugs with potentially fewer bleeding side effects compared to existing therapies targeting other coagulation factors. This is because FXIa acts downstream in the coagulation cascade, and its inhibition is thought to primarily impact thrombus formation under high shear stress conditions (such as those found in narrowed arteries during thrombosis) while having a lesser effect on normal hemostasis. [] Therefore, targeting FXIa with inhibitors containing the 5-(3-chlorophenyl)-1H-pyrazole moiety holds promise for developing safer and more effective anticoagulant therapies for conditions like thrombosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)